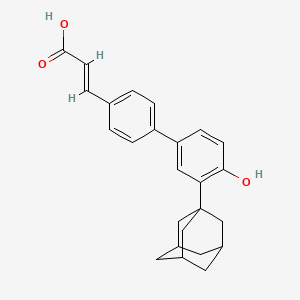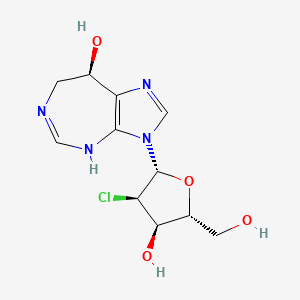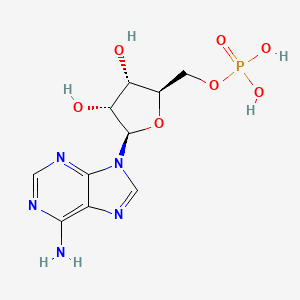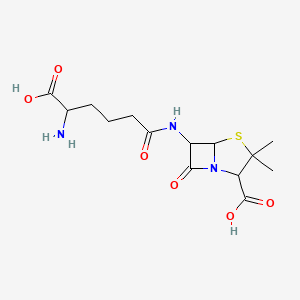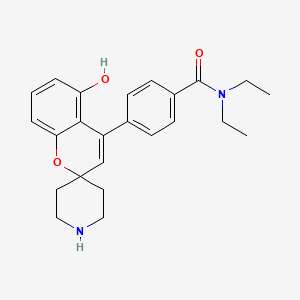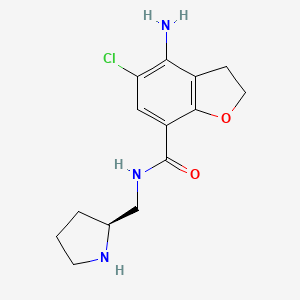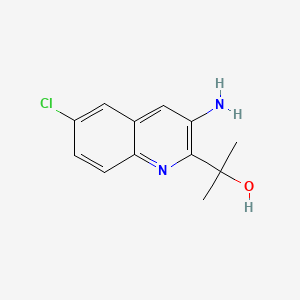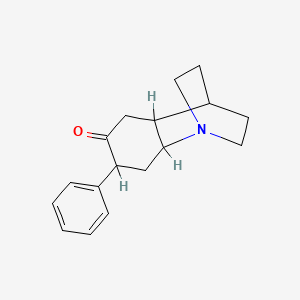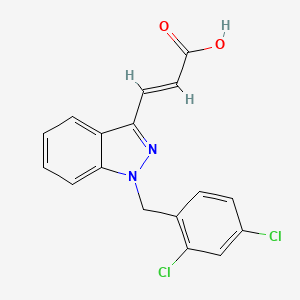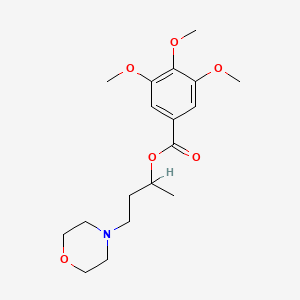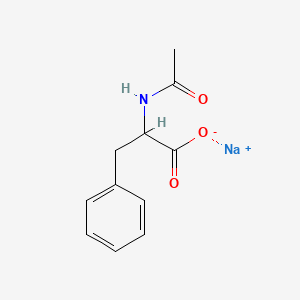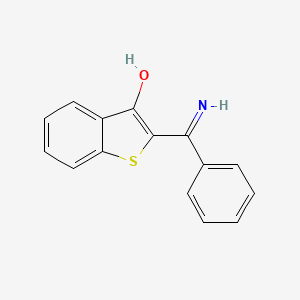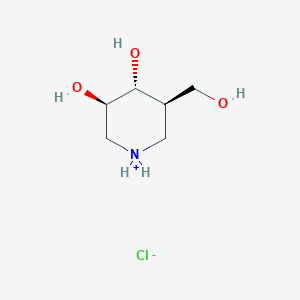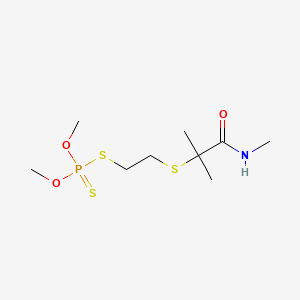
S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI 3-27112 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Environmental Analysis
A study by Karamfilov et al. (1996) focused on the environmental analysis of organophosphorus pesticides, including dimethoate, a compound related to S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate. They developed a method to enrich and quantify these compounds in estuarine conditions using solid-phase extraction and gas-chromatography, highlighting the importance of such pesticides in environmental monitoring (Karamfilov et al., 1996).
Forensic Analysis
John et al. (2018) reported on the forensic analysis of plasma samples to prove human poisoning with oxydemeton-S-methyl, a compound structurally related to the one . The study highlights the application of advanced analytical techniques in forensic toxicology for detecting exposure to specific pesticides (John et al., 2018).
Insecticide Application and Exposure
Research by Carman et al. (1982) investigated the exposure of spray rig drivers to insecticides, including dimethoate, during the treatment of citrus trees. This study is significant for understanding the occupational exposure risks associated with the application of such pesticides (Carman et al., 1982).
Metabolic Studies
Mahajna et al. (1996) conducted studies on the metabolism of organophosphorus insecticides in mammals, including dimethoate. Their findings provide insights into the metabolic pathways and potential toxicological implications of such compounds (Mahajna et al., 1996).
Chemical Weapon Detection
Braga et al. (2020) discussed the use of spectroscopic probes for the detection of organophosphorus compounds, which are used in agriculture and chemical warfare. This research underscores the relevance of such compounds in security and defense applications (Braga et al., 2020).
Agricultural Applications
Hara et al. (1987) explored the effectiveness of various insecticides, including dimethoate, in reducing orchid thrips injury on anthurium flowers. This study is indicative of the agricultural applications of these compounds (Hara et al., 1987).
Eigenschaften
CAS-Nummer |
926-28-3 |
|---|---|
Produktname |
S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate |
Molekularformel |
C9H20NO3PS3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(2-dimethoxyphosphinothioylsulfanylethylsulfanyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C9H20NO3PS3/c1-9(2,8(11)10-3)16-6-7-17-14(15,12-4)13-5/h6-7H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
HOZLUVSXSVHWBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)SCCSP(=S)(OC)OC |
Kanonische SMILES |
CC(C)(C(=O)NC)SCCSP(=S)(OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AI 3-27112; AI3-27112; AI-3-27112 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



